An In-depth Technical Guide to 6,7-dichloroquinoxaline: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 6,7-dichloroquinoxaline: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dichloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, substituted with electron-withdrawing chlorine atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties, structure, and a key biological signaling pathway associated with a prominent derivative of 6,7-dichloroquinoxaline. Detailed experimental protocols for its synthesis are also presented to facilitate further research and development.
Chemical Properties and Structure
6,7-dichloroquinoxaline is a solid organic compound with the chemical formula C₈H₄Cl₂N₂. The presence of the dichloro-substituted benzene ring fused to a pyrazine ring defines its fundamental structure and influences its chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-dichloroquinoxaline is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | |
| Molecular Weight | 199.04 g/mol | |
| Melting Point | 210 °C | [1][2] |
| Boiling Point | 315.2 ± 37.0 °C (Predicted) | [1] |
| Appearance | Solid | |
| CAS Number | 19853-64-6 | [1] |
Solubility Data
Experimentally determined solubility data for 6,7-dichloroquinoxaline in common organic solvents is not extensively reported in the literature. However, based on its chemical structure, it is expected to exhibit low solubility in water and higher solubility in polar aprotic and some non-polar organic solvents. A systematic determination of its solubility profile is recommended for its application in solution-phase reactions and biological assays.
Spectral Data
Synthesis of 6,7-dichloroquinoxaline
The most common and efficient method for the synthesis of 6,7-dichloroquinoxaline is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal.[3] This reaction proceeds readily, often under mild conditions, to form the stable quinoxaline ring system.
Experimental Protocol: Synthesis from 4,5-dichloro-1,2-phenylenediamine and Glyoxal
This protocol outlines a general procedure for the synthesis of 6,7-dichloroquinoxaline.
Materials:
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4,5-dichloro-1,2-phenylenediamine
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Glyoxal (40% aqueous solution)
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Methanol (or other suitable solvent like ethanol, acetonitrile)
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Stirring apparatus
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Reaction vessel (e.g., round-bottom flask)
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Filtration apparatus
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Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
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In a round-bottom flask, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as methanol.
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To the stirred solution, add 1 to 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.[3]
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Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction (typically within 1-2 hours), the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by filtration and wash it with a small amount of cold solvent.
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For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
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Dry the purified crystals of 6,7-dichloroquinoxaline under vacuum.
Biological Significance and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable derivative, 6,7-dichloroquinoxaline-2,3-dione (DCQX), has been extensively studied as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[4][5]
Inhibition of NMDA Receptor Signaling by 6,7-dichloroquinoxaline-2,3-dione (DCQX)
DCQX acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4] The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the receptor's ion channel. By blocking the glycine binding site, DCQX prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism is crucial for modulating excitatory neurotransmission and has implications for treating conditions associated with NMDA receptor overactivation, such as excitotoxicity in stroke and neurodegenerative diseases.
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by DCQX.
Caption: NMDA Receptor signaling and inhibition by DCQX.
Conclusion
6,7-dichloroquinoxaline represents a valuable building block in the development of novel therapeutic agents and functional materials. Its straightforward synthesis allows for the generation of diverse libraries of derivatives for screening and optimization. The well-characterized antagonistic activity of its derivative, DCQX, at the NMDA receptor highlights the potential of the quinoxaline scaffold in targeting key signaling pathways in the central nervous system. Further research into the synthesis of novel 6,7-dichloroquinoxaline derivatives and the elucidation of their structure-activity relationships is warranted to fully explore their therapeutic potential.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
